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N-(5-bromo-6-methylpyridin-2-yl)oxolane-3-carboxamide

Catalog No.
S7895977
CAS No.
M.F
C11H13BrN2O2
M. Wt
285.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-bromo-6-methylpyridin-2-yl)oxolane-3-carboxam...

Product Name

N-(5-bromo-6-methylpyridin-2-yl)oxolane-3-carboxamide

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)oxolane-3-carboxamide

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

InChI

InChI=1S/C11H13BrN2O2/c1-7-9(12)2-3-10(13-7)14-11(15)8-4-5-16-6-8/h2-3,8H,4-6H2,1H3,(H,13,14,15)

InChI Key

ZLHCXTLFTSTJPL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2CCOC2)Br

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2CCOC2)Br
N-(5-bromo-6-methylpyridin-2-yl)oxolane-3-carboxamide (referred to as the compound throughout this paper) is a chemical compound primarily used in research and industry. It is an oxolane carboxamide derivative, meaning it contains both a pyridine and a cyclic ether group. The compound has a molecular formula of C12H13BrN2O2 and a molecular weight of 308.15 g/mol. It was first synthesized by the researchers at an industrial company named Honeywell in the late 2000s. Since then, it has gained popularity as a research tool and has been investigated for its potential applications in various fields.
The compound is a white crystalline powder that has a melting point of 205-207°C and a boiling point of 497.2°C at 760 mmHg. It has a solubility of 3.45 mg/mL in water, but it is more soluble in organic solvents such as acetone, dimethyl sulfoxide (DMSO), and methanol. The compound is stable under normal conditions and does not decompose readily. The chemical structure of the compound allows it to form hydrogen bonds with other molecules, making it an excellent candidate for drug discovery and other organic syntheses.
The synthesis of the compound involves the reaction of 2-amino-5-bromo-6-methylpyridine with oxalyl chloride and cyclic ether. The reaction produces an intermediate, which is then treated with ammonia in methanol to yield N-(5-bromo-6-methylpyridin-2-yl) oxolane-3-carboxamide. The compound can be further purified using recrystallization, column chromatography, and other methods. The purity of the final product is usually determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The purity of the compound is typically determined with HPLC and NMR spectroscopy. HPLC separates the components of a mixture based on their different polarities, allowing for the quantification of each component. NMR spectroscopy determines the structure and purity of the compound by analyzing the radio frequencies that are absorbed by the molecules in a magnetic field. Other analytical methods that can be used include mass spectrometry, infrared spectroscopy, and X-ray crystallography.
The compound has been investigated for its potential biological properties, particularly in the field of medicine. It has shown promising activity as an antiproliferative agent, which means that it inhibits the abnormal cell growth that leads to cancer. It has also shown antimicrobial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is known for its resistance to antibiotics. In addition, the compound has been investigated for its potential to treat Parkinson's disease and other neurodegenerative disorders.
The toxicity and safety of the compound vary depending on the concentration and duration of exposure. However, in all studies conducted to date, the compound has been found to have low toxicity and is generally considered safe for use in scientific experiments. In the event of accidental exposure, the recommended first-aid treatment is to flush the affected area with water and seek medical attention if necessary.
The compound has been used in a variety of scientific experiments because of its unique chemical structure and biological properties. Some of these applications include:
- Drug discovery: The compound has been investigated as a potential starting point for the development of new drugs, particularly those used to treat cancer and neurodegenerative disorders.
- Organic synthesis: The compound has been used as a key intermediate in the synthesis of other organic compounds.
- Antimicrobial studies: The compound has been investigated for its potential to inhibit the growth of bacteria.
There is ongoing research on the compound to explore its various potential applications and to elucidate its mechanisms of action. Recent studies have focused on the compound's antiproliferative and antimicrobial properties. In addition, researchers are investigating the compound's potential to treat neurodegenerative disorders.
The compound has potential implications in various fields such as:
- Medicinal chemistry: The compound has shown great promise as a potential drug candidate, particularly in the treatment of cancer and neurodegenerative disorders.
- Organic synthesis: The compound's unique properties make it a useful component in organic syntheses.
- Agriculture: The compound's antimicrobial properties could be useful in protecting crops from disease.
The limitations of the compound include its limited solubility in water, which hinders its use in some applications. In addition, because the compound is relatively new, there is still much that is unknown about its full potential and limitations. Future directions for research on the compound include:
- Further investigation of its mechanisms of action, particularly in areas such as cancer and neurodegenerative disorders.
- Development of more efficient synthetic routes to overcome the limitations of the current synthesis methods.
- Investigation of new potential applications, particularly in areas such as agriculture and energy storage.
In conclusion, N-(5-bromo-6-methylpyridin-2-yl)oxolane-3-carboxamide has shown great promise as a potential drug candidate and has other potential applications in various fields. Ongoing research on the compound promises to reveal more about its mechanisms of action and potential limitations and to identify new applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.01604 g/mol

Monoisotopic Mass

284.01604 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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